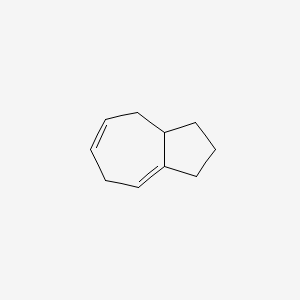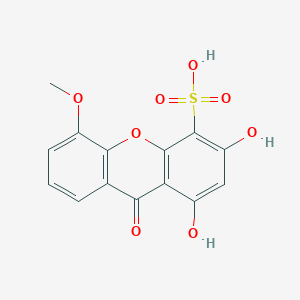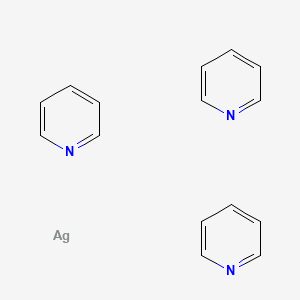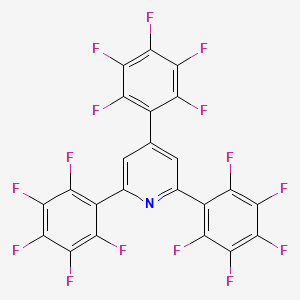
1,2,3,3a,4,7-Hexahydroazulene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,3a,4,7-Hexahydroazulene is a bicyclic organic compound with a unique structure that consists of a fused five-membered and seven-membered ring system This compound is part of the azulene family, which is known for its distinctive blue color in some derivatives
準備方法
Synthetic Routes and Reaction Conditions: 1,2,3,3a,4,7-Hexahydroazulene can be synthesized through several methods. One common approach involves the catalytic hydrogenation of azulene, which reduces the double bonds in the azulene ring system to yield the hexahydro derivative. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes to ensure efficient and scalable synthesis. The use of high-pressure reactors and advanced catalytic systems can optimize the yield and purity of the compound.
化学反応の分析
Types of Reactions: 1,2,3,3a,4,7-Hexahydroazulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce functional groups like ketones or carboxylic acids.
Reduction: Further reduction of the compound can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) to produce fully saturated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
1,2,3,3a,4,7-Hexahydroazulene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of novel reaction mechanisms and synthetic pathways.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for understanding biological processes involving cyclic hydrocarbons.
Medicine: Derivatives of hexahydroazulene have shown potential in drug discovery, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties, such as dyes and pigments.
作用機序
The mechanism by which 1,2,3,3a,4,7-Hexahydroazulene exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with hydrophobic pockets in proteins or disruption of membrane integrity in microbial cells.
類似化合物との比較
Azulene: The parent compound of hexahydroazulene, known for its blue color and aromatic properties.
Guaia-6,9-diene: A sesquiterpene with a similar bicyclic structure.
Viscozulenic Acid Methyl Ester: A derivative with additional functional groups that enhance its biological activity.
Uniqueness: 1,2,3,3a,4,7-Hexahydroazulene is unique due to its fully saturated ring system, which imparts different chemical reactivity and physical properties compared to its unsaturated counterparts. This makes it a valuable compound for studying the effects of saturation on the behavior of bicyclic systems.
特性
CAS番号 |
652158-66-2 |
|---|---|
分子式 |
C10H14 |
分子量 |
134.22 g/mol |
IUPAC名 |
1,2,3,3a,4,7-hexahydroazulene |
InChI |
InChI=1S/C10H14/c1-2-5-9-7-4-8-10(9)6-3-1/h1-2,6,9H,3-5,7-8H2 |
InChIキー |
CEZHZRQFJLHZQI-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC=CCC=C2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-N-[(4-aminocyclohexyl)methyl]-1-[(2S)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B12524681.png)
![{[(7-Fluoro-3,7-dimethyloctyl)oxy]methyl}benzene](/img/structure/B12524690.png)
![7-Methylbicyclo[3.2.2]nonan-6-one](/img/structure/B12524692.png)



![Guanidine, N,N'-diethyl-N''-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12524727.png)
![1-Oxaspiro[2.4]hept-5-en-4-one, 7-hydroxy-, (3S,7R)-](/img/structure/B12524733.png)
![Tributyl[(3R)-3-methoxyhex-1-en-1-yl]stannane](/img/structure/B12524755.png)


![2-(Benzo[d][1,3]dioxol-5-yloxy)pyridine](/img/structure/B12524769.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(3-pyridinyl)-](/img/structure/B12524773.png)
